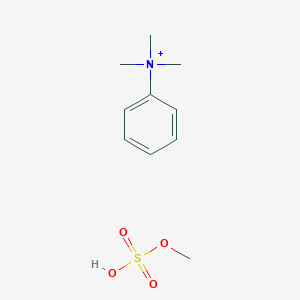
Methyl hydrogen sulfate;trimethyl(phenyl)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl hydrogen sulfate;trimethyl(phenyl)azanium is a chemical compound with a complex structure that combines a sulfate group with a trimethyl(phenyl)azanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl hydrogen sulfate;trimethyl(phenyl)azanium typically involves the reaction of trimethyl(phenyl)azanium with sulfuric acid. The process can be summarized as follows:
Starting Materials: Trimethyl(phenyl)azanium and sulfuric acid.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the proper formation of the desired product.
Procedure: Trimethyl(phenyl)azanium is slowly added to sulfuric acid with constant stirring. The mixture is then heated to a specific temperature to facilitate the reaction. After the reaction is complete, the product is purified through crystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated systems to ensure high yield and purity. The process generally includes:
Large-scale Reactors: Use of large-scale reactors to handle bulk quantities of starting materials.
Automation: Automated systems for precise control of reaction parameters.
Purification: Advanced purification techniques such as distillation, crystallization, and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl hydrogen sulfate;trimethyl(phenyl)azanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfate group to sulfite or other reduced forms.
Substitution: The compound can participate in substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfites.
Scientific Research Applications
Methyl hydrogen sulfate;trimethyl(phenyl)azanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl hydrogen sulfate;trimethyl(phenyl)azanium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfate group can participate in hydrogen bonding and electrostatic interactions, while the trimethyl(phenyl)azanium moiety can interact with hydrophobic regions of proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl hydrogen sulfate;trimethyl(phenyl)azanium can be compared with other similar compounds such as:
Ethyl hydrogen sulfate;trimethyl(phenyl)azanium: Similar structure but with an ethyl group instead of a methyl group.
Methyl hydrogen sulfate;trimethyl(benzyl)azanium: Similar structure but with a benzyl group instead of a phenyl group.
Methyl hydrogen sulfate;dimethyl(phenyl)azanium: Similar structure but with one less methyl group on the azanium moiety.
Properties
Molecular Formula |
C10H18NO4S+ |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
methyl hydrogen sulfate;trimethyl(phenyl)azanium |
InChI |
InChI=1S/C9H14N.CH4O4S/c1-10(2,3)9-7-5-4-6-8-9;1-5-6(2,3)4/h4-8H,1-3H3;1H3,(H,2,3,4)/q+1; |
InChI Key |
FVPMMSKYNHPFOI-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1.COS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-4H-cyclopenta[b]thiophene-4,6(5H)-dione](/img/structure/B12826356.png)
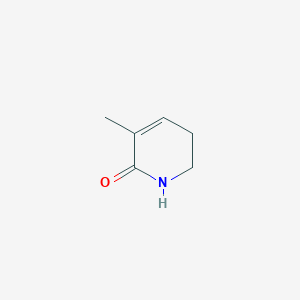
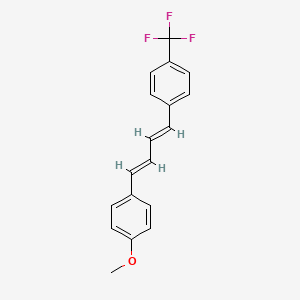
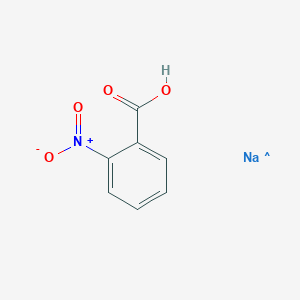
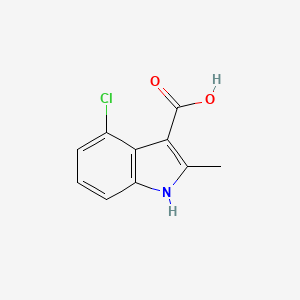

![1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine oxide]](/img/structure/B12826388.png)
![2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12826399.png)
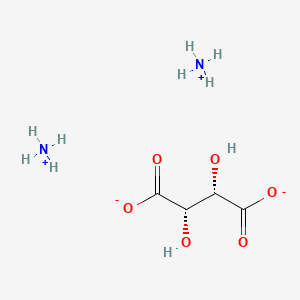
![2-[[3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[(2,6-dimethylpiperidin-1-yl)methyl]phenyl]-N-methyl-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B12826412.png)
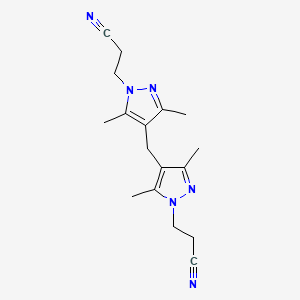
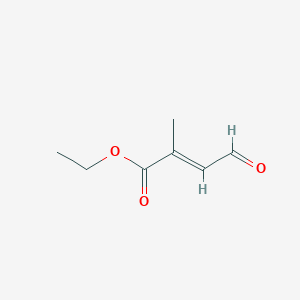
![4-Chloro-1,2-dimethyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12826426.png)
![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12826427.png)
